N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
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Overview
Description
N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a complex organosilicon compound. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl-substituted precursors under controlled conditions. One common method includes the reaction of trimethylsilyl chloride with a borirenyl precursor in the presence of a base such as sodium bis(trimethylsilyl)amide . The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions are performed in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential use in biomolecular labeling and imaging due to its stability and reactivity.
Medicine: Explored for its potential in drug delivery systems, leveraging its hydrophobic properties to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism by which N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves interactions with molecular targets through its trimethylsilyl groups. These groups can form stable bonds with various substrates, facilitating reactions such as cross-linking and polymerization. The compound’s hydrophobic nature also plays a role in its interactions with biological membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Sodium bis(trimethylsilyl)amide (NaHMDS): A strong base used in deprotonation reactions.
N,N-bis(trimethylsilyl)aniline: Used in organic synthesis for the formation of complex structures.
N-Allyl-N,N-bis(trimethylsilyl)amine: Utilized as a nucleophilic reagent in various organic reactions.
Uniqueness
N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine stands out due to its unique combination of borirenyl and trimethylsilyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.
Properties
CAS No. |
874659-07-1 |
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Molecular Formula |
C14H36BNSi4 |
Molecular Weight |
341.60 g/mol |
IUPAC Name |
N,N,2,3-tetrakis(trimethylsilyl)boriren-1-amine |
InChI |
InChI=1S/C14H36BNSi4/c1-17(2,3)13-14(18(4,5)6)15(13)16(19(7,8)9)20(10,11)12/h1-12H3 |
InChI Key |
BOCAAXXDOXAGRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C1[Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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